((2R,4R)-4-(6-(cyclopropylamino)-9H-purin-9-yl)-1,3-dioxolan-2-yl)methanol
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Overview
Description
The compound ((2R,4R)-4-(6-(cyclopropylamino)-9H-purin-9-yl)-1,3-dioxolan-2-yl)methanol is a complex organic molecule that features a purine base linked to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,4R)-4-(6-(cyclopropylamino)-9H-purin-9-yl)-1,3-dioxolan-2-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving cyclization and amination.
Attachment of the Cyclopropylamino Group: The cyclopropylamino group is introduced via nucleophilic substitution reactions.
Formation of the Dioxolane Ring: The dioxolane ring is formed through a cyclization reaction involving a diol and an aldehyde or ketone.
Final Coupling: The purine base and the dioxolane ring are coupled together under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
((2R,4R)-4-(6-(cyclopropylamino)-9H-purin-9-yl)-1,3-dioxolan-2-yl)methanol: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
((2R,4R)-4-(6-(cyclopropylamino)-9H-purin-9-yl)-1,3-dioxolan-2-yl)methanol: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ((2R,4R)-4-(6-(cyclopropylamino)-9H-purin-9-yl)-1,3-dioxolan-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
((2R,4R)-4-(6-(cyclopropylamino)-9H-purin-9-yl)-1,3-dioxolan-2-yl)methanol: can be compared with other similar compounds, such as:
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Cyclopropylamine Derivatives: Compounds containing the cyclopropylamine group, which may exhibit similar reactivity.
Dioxolane Derivatives: Molecules with the dioxolane ring, which can have comparable chemical properties.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15N5O3 |
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Molecular Weight |
277.28 g/mol |
IUPAC Name |
[(2R,4R)-4-[6-(cyclopropylamino)purin-9-yl]-1,3-dioxolan-2-yl]methanol |
InChI |
InChI=1S/C12H15N5O3/c18-3-9-19-4-8(20-9)17-6-15-10-11(16-7-1-2-7)13-5-14-12(10)17/h5-9,18H,1-4H2,(H,13,14,16)/t8-,9-/m1/s1 |
InChI Key |
RVUMAQGUOXGZRA-RKDXNWHRSA-N |
Isomeric SMILES |
C1CC1NC2=C3C(=NC=N2)N(C=N3)[C@H]4CO[C@H](O4)CO |
Canonical SMILES |
C1CC1NC2=C3C(=NC=N2)N(C=N3)C4COC(O4)CO |
Origin of Product |
United States |
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